4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

Physicochemical profiling Drug-likeness prediction Sulfolane derivatives

4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide (CAS 1232808-11-5) is a synthetic sulfolane-based vicinal amino alcohol with the molecular formula C₁₁H₁₄ClNO₃S and a molecular weight of 275.75 g/mol. It belongs to the class of N-substituted 4-aminothiolan-3-ol 1,1-dioxides, a scaffold recognized for its synthetic versatility and potential biological relevance.

Molecular Formula C11H14ClNO3S
Molecular Weight 275.75 g/mol
Cat. No. B12159023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Molecular FormulaC11H14ClNO3S
Molecular Weight275.75 g/mol
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)O)NCC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H14ClNO3S/c12-9-3-1-2-8(4-9)5-13-10-6-17(15,16)7-11(10)14/h1-4,10-11,13-14H,5-7H2
InChIKeyXDCOBQUTVSSQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide: A Structurally Differentiated Sulfolane-Derived Amino Alcohol for Specialized Research Procurement


4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide (CAS 1232808-11-5) is a synthetic sulfolane-based vicinal amino alcohol with the molecular formula C₁₁H₁₄ClNO₃S and a molecular weight of 275.75 g/mol [1]. It belongs to the class of N-substituted 4-aminothiolan-3-ol 1,1-dioxides, a scaffold recognized for its synthetic versatility and potential biological relevance [2][3]. The compound features a tetrahydrothiophene 1,1-dioxide (sulfolane) core bearing a secondary amine at the 4-position linked to a 3-chlorobenzyl group and a hydroxyl group at the 3-position [1]. This vicinal amino alcohol arrangement and the meta-chloro substitution pattern distinguish it from more common 3-aminothiolane 1,1-dioxide analogs that lack the hydroxyl functionality .

1

Structurally differentiated sulfolane-based vicinal amino alcohol for building block procurement

2

4-amino-3-hydroxy regioisomer with distinct physicochemical and synthetic profile vs. common 3-amino series

3

Vicinal amino alcohol motif enables fused heterocycle synthesis pathways inaccessible to deoxygenated analogs

Why 4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide Cannot Be Casually Substituted by 3-Aminothiolane 1,1-Dioxide Analogs


Sulfolane-based amino alcohols represent a structurally diverse class where subtle variations in substitution pattern significantly alter physicochemical and likely pharmacological profiles [1]. The target compound differs from commercially prevalent 3-aminothiolane 1,1-dioxide analogs (e.g., CAS 887833-57-0, 879906-84-0) in three critical aspects: (i) the amino group resides at the 4-position rather than the 3-position, altering ring geometry and conformational preferences [2]; (ii) the presence of a hydroxyl group at the 3-position creates a vicinal amino alcohol motif, adding an additional hydrogen bond donor and increasing topological polar surface area [3]; and (iii) the 3-chloro (meta) substitution on the benzyl ring imparts different electronic and steric properties compared to the 4-chloro (para) isomer [4]. These structural differences preclude simple interchangeability in structure-activity relationship studies, synthetic pathway design, and pharmacological screening applications.

Regiochemistry mismatch
4-amino-3-hydroxy substitution may not reproduce derivatization pathways of 3-aminothiolane 1,1-dioxide analogs; NBO charge distribution differs.
Hydroxyl-driven property shift
Additional H-bond donor increases TPSA and alters permeability profile; deoxygenated substitutes cannot replicate this polar surface area.
Meta-chloro specificity
Meta vs. para substitution on the benzyl ring may shift electronic and steric properties; binding or reactivity may differ from 4-chloro isomers.

Quantitative Differentiation Evidence: 4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation vs. 3-Aminothiolane 1,1-Dioxide Analogs Lacking the Hydroxyl Group

The target compound possesses a 3-hydroxyl substituent that is absent in the closest commercially available 3-aminothiolane 1,1-dioxide analogs such as 3-{[(4-chlorophenyl)methyl]amino}thiolane-1,1-dione (CAS 887833-57-0) and 3-{[(3-chlorophenyl)methyl]amino}thiolane-1,1-dione (CAS 879906-84-0) [1]. This hydroxyl group adds one hydrogen bond donor and significantly increases the topological polar surface area, directly affecting membrane permeability predictions and oral bioavailability parameters [2].

TPSA difference
Computed attribute
ΔTPSA +20.6 Ų (75.2 vs 54.6)
Supports permeability SAR differentiation
Computed via PubChem; no experimental TPSA
Physicochemical profiling Drug-likeness prediction Sulfolane derivatives

Calculated Lipophilicity (XLogP3-AA) Comparison: 3-Chloro vs. 4-Chloro Regioisomer Differentiation

The meta-chloro substitution on the benzyl ring of the target compound yields a different lipophilicity profile compared to the para-chloro isomer. The XLogP3-AA value computed by PubChem for the target compound (3-chloro, 4-amino-3-hydroxy scaffold) is 0.5 [1], whereas the analogous 3-amino compound with 4-chloro substitution (CAS 887833-57-0) has a computed XLogP of 1.5 based on the topological method . The difference arises from both the regioisomeric chlorine position and the additional hydroxyl group present in the target compound.

Lipophilicity gap
Computed attribute
ΔXLogP −1.0 (0.5 vs ~1.5)
Supports partition behavior differentiation in screening
XLogP3-AA; experimental logP unavailable
Lipophilicity ADME prediction Halogen substitution effects

Molecular Weight and Molecular Formula Differentiation from Deoxygenated Analogs

The target compound (C₁₁H₁₄ClNO₃S, MW 275.75) contains one additional oxygen atom compared to the 3-aminothiolane 1,1-dioxide analogs (C₁₁H₁₄ClNO₂S, MW 259.75) such as CAS 887833-57-0 and CAS 879906-84-0 [1]. This 16 Da mass difference is analytically resolvable by mass spectrometry and contributes to distinct chromatographic retention behavior [2]. The molecular formula differentiation also implies different elemental composition requirements for purity certification and different combustion analysis parameters.

Mass shift
Analytical discriminator
ΔMW +16.00 Da (275.75 vs 259.75)
Unambiguous analytical verification by MS
Confirms procurement identity vs. deoxy analogs
Molecular weight comparison Chemical formula distinction Analytical characterization

Regioisomeric Substitution Pattern: 4-Amino-3-Hydroxy vs. 3-Amino Scaffold Structural Distinction

The target compound bears the amino substituent at the 4-position of the sulfolane ring, in contrast to the more commonly catalogued 3-aminothiolane 1,1-dioxide analogs (CAS 887833-57-0, 879906-84-0) where the amino group resides at the 3-position [1]. Literature on isomeric 4-aminotetrahydrothiophen-3-ol-1,1-dioxides demonstrates that the 4-amino regioisomers exhibit distinct reactivity with C-electrophiles, forming bis-derivatives rather than undergoing selective cyclization, due to calculated NBO charge distribution differences between the nitrogen and oxygen atoms [2]. This regiochemical difference directly impacts synthetic derivatization pathways and the scope of accessible downstream products.

Derivatization reactivity
Reported reactivity
Forms bis-derivatives with CDI, Boc₂O, ethyl chloroformate; no oxazolidinone cyclization
Defines accessible synthetic transformations
Based on cis/trans isomer study (Zarovna et al., 2014)
Regioisomerism Stereochemistry Sulfolane scaffold

Vicinal Amino Alcohol Motif: Synthetic Versatility Beyond Simple Aminothiolane Dioxides

The target compound contains a vicinal amino alcohol (1,2-amino alcohol) motif on the sulfolane ring, a structural feature that enables cyclocondensation reactions to form fused oxazolidinone and morpholinone heterocyclic systems [1]. This synthetic potential is absent in the non-hydroxylated 3-aminothiolane 1,1-dioxide analogs. Published studies on sulfolane-based vicinal amino alcohols demonstrate their utility as precursors to biologically active fused heterocycles, with specific anti-inflammatory and antiprotozoal activities reported for certain derivatives [1][2]. The cis/trans stereochemistry of the amino alcohol motif further expands the accessible chemical space [3].

Vicinal amino alcohol utility
Class-level inference
Enables fused oxazolidinone/morpholinone heterocycle synthesis
Expands chemical space for library design; class-level data
Anti-inflammatory class data reported; compound-specific in vivo data absent
Vicinal amino alcohol Heterocyclic synthesis Pharmacophore design

Optimal Procurement and Research Application Scenarios for 4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies Targeting Vicinal Amino Alcohol Pharmacophores

For medicinal chemistry programs exploring vicinal amino alcohol pharmacophores, this compound provides a sulfolane-based scaffold distinct from more common tetrahydrofuran or cyclopentane amino alcohols. The 4-amino-3-hydroxy regioisomer offers a unique spatial arrangement of hydrogen bond donor/acceptor pairs (HBD: 2, HBA: 4) compared to non-hydroxylated 3-aminothiolane 1,1-dioxide analogs that lack the alcohol functionality [1]. As demonstrated in the class-level anti-inflammatory activity of sulfolane amino alcohol derivatives [2], this scaffold may serve as a novel starting point for lead optimization when traditional amino alcohol scaffolds have failed due to metabolic or toxicity liabilities.

Physicochemical Property Differentiation in Parallel Library Synthesis

When synthesizing parallel libraries of benzylamino sulfolane derivatives, this compound occupies a distinct property space characterized by computed XLogP3 of 0.5 and TPSA of 75.2 Ų [1]. This is markedly different from the 3-aminothiolane 1,1-dioxide series (estimated XLogP ~1.5, TPSA ~55 Ų) . Inclusion of this compound in a library therefore extends the sampled physicochemical space into more polar, hydrogen-bond-rich territory, which may be desirable for targets requiring lower membrane permeability or enhanced aqueous solubility.

Precursor for Fused Heterocyclic System Construction via the Vicinal Amino Alcohol Handle

The 1,2-amino alcohol arrangement on the sulfolane ring enables cyclization reactions with carbonylating agents (phosgene equivalents, CDI) or aldehydes to generate fused oxazolidinone, oxazolidine, or morpholinone ring systems [1]. This synthetic versatility, validated on the unsubstituted 4-aminothiolan-3-ol 1,1-dioxide scaffold [3], makes the compound a strategic building block for constructing conformationally constrained sulfolane-fused heterocycles that are inaccessible from the simpler 3-aminothiolane 1,1-dioxide analogs lacking the hydroxyl group.

Meta-Chlorobenzyl Specificity in Target Engagement Studies

For biological target studies where halogen position on the benzyl group modulates binding affinity, the 3-chloro (meta) substitution pattern of this compound is the key differentiating feature from the 4-chloro (para) analog CAS 887833-57-0 . The meta-chloro orientation presents different electrostatic potential and steric profile to target binding pockets, which can be critical in probing halogen bonding interactions or avoiding steric clashes that the para-isomer may encounter. This specific regioisomer is therefore essential for comprehensive SAR exploration of the benzyl binding sub-pocket.

Application
Selection Property
Validation Focus
Scaffold-hopping SAR studies
Vicinal amino alcohol pharmacophore with distinct HBD/HBA arrangement
Hydrogen bond network and spatial orientation review
Parallel library synthesis
Low computed lipophilicity and high TPSA region
Physicochemical differentiation from 3-amino series in screening
Fused heterocycle construction
Vicinal amino alcohol cyclization handle
Oxazolidinone/morpholinone formation feasibility review
Meta-chloro target engagement studies
Meta-chloro substitution pattern
Halogen bonding and steric profile exploration
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